N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-Ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 2-ethoxy-substituted phenylacetamide group and a 2-hydroxyethyl substituent on the pyrimidinone core. This compound belongs to a class of sulfur-containing heterocycles known for diverse bioactivities, including antimicrobial and kinase inhibitory properties .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-25-14-6-4-3-5-12(14)19-15(23)11-27-18-20-13-7-10-26-16(13)17(24)21(18)8-9-22/h3-7,10,22H,2,8-9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXDTTVWJDHKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Thienopyrimidine Core : A fused ring system that enhances binding to biological targets.
- Substituents : The presence of an ethoxy group and a hydroxyethyl group contributes to its solubility and biological interactions.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that include condensation and cyclization processes. Recent methodologies have improved yield and efficiency, employing microwave-assisted synthesis techniques.
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) : Studies have demonstrated that thienopyrimidine derivatives can inhibit the proliferation of TNBC cells by targeting key pathways such as EGFR and VEGF signaling. For instance, a recent study reported an IC50 value of 50 μM for a related compound in MDA-MB-231 cells, indicating moderate potency compared to established chemotherapeutics like paclitaxel .
- Mechanism of Action : The mechanism often involves the inhibition of tyrosine kinases and induction of apoptosis in cancer cells. The MTT assay is commonly used to evaluate cytotoxicity.
Antiviral Activity
Thienopyrimidine derivatives have also been investigated for their antiviral properties. A related class of compounds showed broad-spectrum inhibition against herpesviruses such as HCMV and HSV-1, with specific targeting of viral polymerases . These findings suggest potential therapeutic applications in treating viral infections.
Case Study 1: Antitumor Efficacy
In a study evaluating a series of thienopyrimidine derivatives, one compound demonstrated an IC50 value of 30 μM against non-small cell lung cancer (NSCLC) cells. The study highlighted the compound's ability to induce G1 phase cell cycle arrest and apoptosis through caspase activation .
Case Study 2: Antiviral Properties
Another investigation focused on a thienopyrimidine derivative's effect on herpes simplex virus (HSV). The compound exhibited an IC50 value of 0.5 μM against HSV-1, demonstrating its potential as an antiviral agent with high specificity compared to human DNA polymerases .
Data Summary
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
*Estimated based on similar analogs.
Physical Properties
- Melting Points : Hydrophobic analogs (e.g., : 146–147°C) generally exhibit lower melting points than polar derivatives (e.g., : 214–300°C) .
- Solubility : The hydroxyethyl group in the target compound may improve aqueous solubility compared to ethyl or benzyl-substituted analogs .
- pKa : reports a predicted pKa of 12.77 for a benzyl-substituted analog, suggesting moderate basicity .
Antimicrobial Activity
- Compounds : Demonstrated broad-spectrum activity against S. aureus and E. coli, with inhibition zones correlating with benzimidazole substituents .
- Target Compound : Hypothesized to exhibit enhanced activity due to hydroxyethyl-mediated target binding, though experimental data is lacking.
Kinase Inhibition
- Analogs: Pyrimidinone derivatives with trifluoromethylbenzothiazole groups showed potent CK1 inhibition (IC₅₀ < 1 µM), highlighting the impact of electron-deficient aryl groups .
- Target Compound : The 2-ethoxyphenyl group may confer selectivity for kinases with hydrophobic binding pockets.
Stability and Metabolic Considerations
Preparation Methods
Bromination-Cyclocondensation Pathway
The synthesis begins with commercially available thiophene derivatives. As outlined in Scheme 1 of, bromination at the C-7 position of pyrimidine-2,4(1H,3H)-dione (compound 2 ) using bromine (Br₂) in acetic acid at 110°C yields 7-bromo-thienopyrimidine (compound 3 ). Subsequent chlorination with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at 150°C produces dichloride intermediate 4 . Reduction using sodium borohydride (NaBH₄) in tetrahydrofuran/ethanol generates monochloroamidine 5 , which undergoes aromatization with chloranil in benzene to form the key intermediate 6 .
Key Reaction Conditions
- Bromination: Br₂, AcOH, 110°C, 30 h (Yield: 90%)
- Chlorination: POCl₃, N,N-diethylaniline, 150°C, 5 h (Yield: 82%)
- Reduction: NaBH₄, THF/EtOH, RT, 1 h (Yield: 81%)
Alternative Cyclocondensation Methods
An alternative approach involves cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles in tert-butanol using potassium tert-butoxide (t-BuOK) as a base. This method, detailed in, facilitates the formation of thieno[2,3-d]pyrimidin-4-amines under reflux conditions. While this route primarily targets amino-substituted derivatives, modifications to the aryl nitrile component could adapt it for hydroxyethyl-functionalized systems.
Thioacetamide Side Chain Formation
The 2-thioacetamide moiety is incorporated via thioetherification:
Thiol-Displacement Reactions
Intermediate 6 reacts with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. This SN2 displacement substitutes the chlorine atom at C-2 of the pyrimidine ring with a thioacetamide group. Yields range from 70–85%, depending on the electron-withdrawing nature of the acetamide substituent.
Oxidative Coupling Approaches
An alternative method employs oxidative coupling between thiol-containing intermediates and acetamide precursors. Copper(I) iodide (CuI) and N,N′-dimethylcyclohexane-1,2-diamine (DMCDA) catalyze this reaction in toluene at 110°C, though yields are lower (50–60%) compared to displacement methods.
Final Coupling with 2-Ethoxyaniline
The N-(2-ethoxyphenyl) group is introduced via amide bond formation:
Carbodiimide-Mediated Coupling
Activation of the acetic acid derivative (from Section 3.1) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 2-ethoxyaniline. The reaction proceeds at room temperature for 12 h, yielding the final product after purification by silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 300 W) accelerates the amidation step, reducing reaction time to 30 minutes while maintaining yields at 75–80%.
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies highlight DMF as the optimal solvent for thioetherification (yield: 82% vs. 68% in THF). Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) outperform copper catalysts in Buchwald-Hartwig aminations, improving hydroxyethyl incorporation efficiency by 20%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating robust shelf-life under standard storage conditions.
Research Outcomes and Applications
Biological Activity Correlations
Though specific data for this compound remains limited, structurally analogous thienopyrimidines exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
